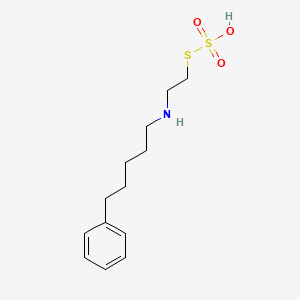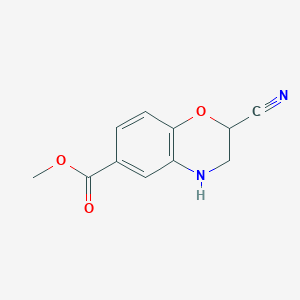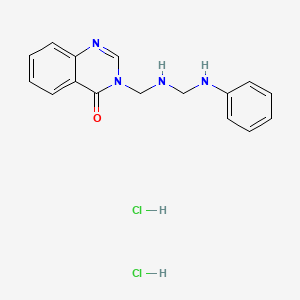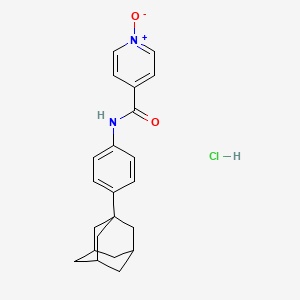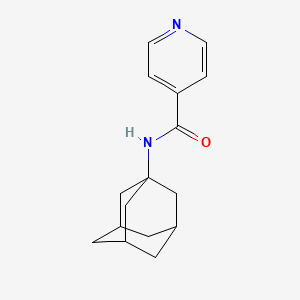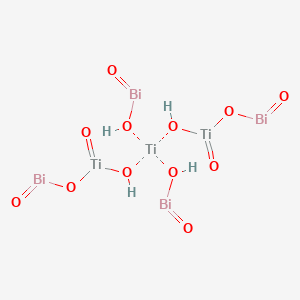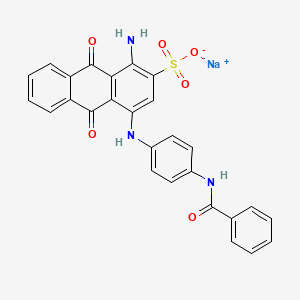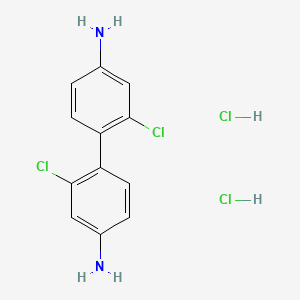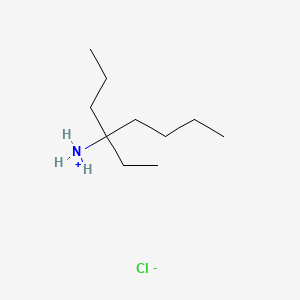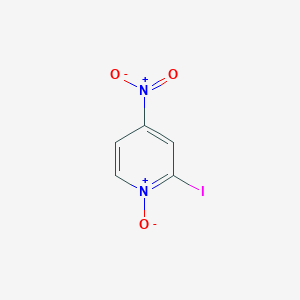
2-Iodo-4-nitro-pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-nitro-pyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3IN2O3 It is a derivative of pyridine, characterized by the presence of iodine and nitro groups at the 2 and 4 positions, respectively, and an oxide group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-pyridine 1-oxide typically involves the nitration of pyridine derivatives followed by iodination. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives . The iodination step can be achieved using iodine or iodine-based reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine reagents, which are known for their strong oxidizing properties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (V)-based oxidants such as IBX and DMP are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed for the reduction of the nitro group.
Substitution: Reagents like sulfuryl chloride or acetyl bromide are used for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Halogenated pyridine derivatives such as 2,4-dichloropyridine.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-nitro-pyridine 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodo-4-nitro-pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-nitro-pyridine 1-oxide
- 2-Chloro-4-nitro-pyridine 1-oxide
- 4-Nitropyridine 1-oxide
Uniqueness
2-Iodo-4-nitro-pyridine 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
52092-44-1 |
|---|---|
Molekularformel |
C5H3IN2O3 |
Molekulargewicht |
265.99 g/mol |
IUPAC-Name |
2-iodo-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3IN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChI-Schlüssel |
WMOFVGHJFATLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





